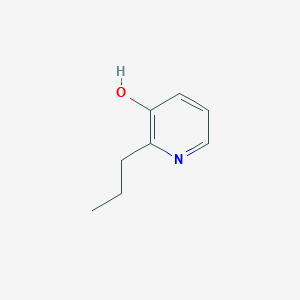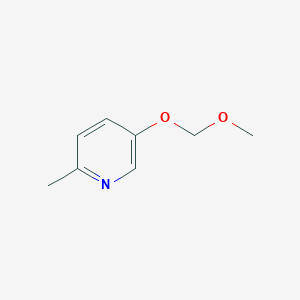
Pyridine, 5-(methoxymethoxy)-2-methyl- (9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 5-(methoxymethoxy)-2-methyl- (9CI) is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. Pyridine derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry, agrochemicals, and materials science . The compound’s structure features a methoxymethoxy group and a methyl group attached to the pyridine ring, which can influence its chemical reactivity and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of pyridine derivatives often involves multicomponent reactions, cycloadditions, and condensation reactions. One common method for preparing pyridine derivatives is the Hantzsch synthesis, which involves the condensation of a β-ketoester, an aldehyde, and ammonia . For Pyridine, 5-(methoxymethoxy)-2-methyl- (9CI), specific synthetic routes may include the use of methoxymethylation reagents and methylating agents under controlled conditions .
Industrial Production Methods: Industrial production of pyridine derivatives typically employs catalytic processes and continuous flow reactors to ensure high yields and purity. Magnetically recoverable nano-catalysts have been explored for their efficiency in synthesizing pyridine derivatives, offering advantages such as easy separation and reuse .
Análisis De Reacciones Químicas
Types of Reactions: Pyridine, 5-(methoxymethoxy)-2-methyl- (9CI) can undergo various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like alkyl halides and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Alkylated or substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Pyridine, 5-(methoxymethoxy)-2-methyl- (9CI) has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of pyridine, 5-(methoxymethoxy)-2-methyl-(9CI) involves its interaction with specific molecular targets and pathways. Pyridine derivatives can act as inhibitors or modulators of enzymes and receptors, influencing biological processes . The methoxymethoxy group may enhance the compound’s ability to interact with hydrophobic pockets in proteins, affecting its binding affinity and specificity .
Comparación Con Compuestos Similares
Pyridine, 5-(methoxymethoxy)-2-methyl- (9CI) can be compared with other pyridine derivatives such as:
Pyridine N-oxide: Known for its oxidizing properties and use in organic synthesis.
2,6-Dimethylpyridine: Commonly used as a solvent and reagent in chemical reactions.
4-Methoxypyridine: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness: The presence of the methoxymethoxy group in Pyridine, 5-(methoxymethoxy)-2-methyl- (9CI) distinguishes it from other pyridine derivatives, potentially enhancing its solubility and reactivity in specific chemical and biological contexts .
Propiedades
Fórmula molecular |
C8H11NO2 |
|---|---|
Peso molecular |
153.18 g/mol |
Nombre IUPAC |
5-(methoxymethoxy)-2-methylpyridine |
InChI |
InChI=1S/C8H11NO2/c1-7-3-4-8(5-9-7)11-6-10-2/h3-5H,6H2,1-2H3 |
Clave InChI |
YPBVXSASFUASFZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=C(C=C1)OCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


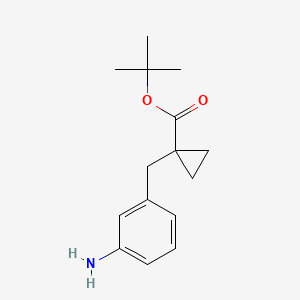
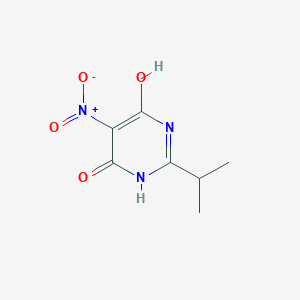
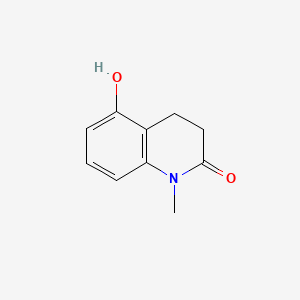
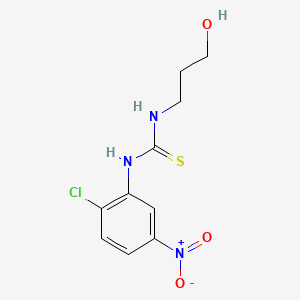

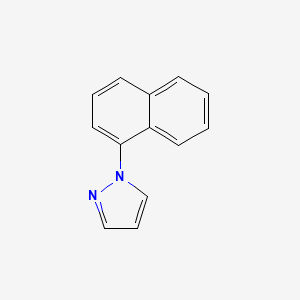
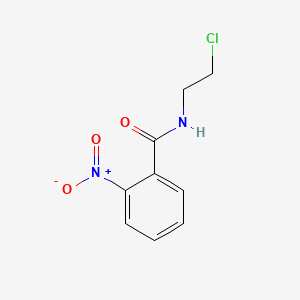
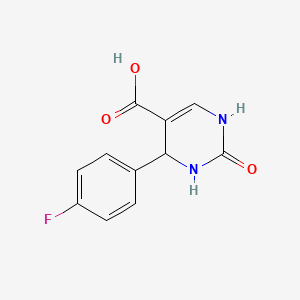
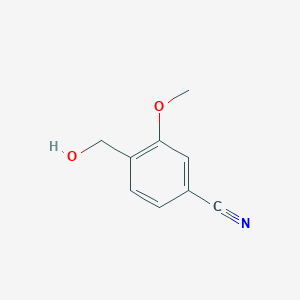


![3-Methyl-imidazo[2,1-b]thiazole-6-carboxylic acid](/img/structure/B8784840.png)
